

# Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride

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## Compound of Interest

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| Compound Name: | Thiomorpholine-1-oxide hydrochloride |
| Cat. No.:      | B1321775                             |

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## A Technical Guide to Thiomorpholine-1-oxide Hydrochloride

### Introduction

**Thiomorpholine-1-oxide hydrochloride** is a heterocyclic organic compound and a derivative of thiomorpholine. As a sulfoxide, it occupies an intermediate oxidation state between thiomorpholine and its fully oxidized sulfone analogue, thiomorpholine-1,1-dioxide. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and reactivity of **Thiomorpholine-1-oxide hydrochloride** for researchers and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **Thiomorpholine-1-oxide hydrochloride** are summarized below. Quantitative data such as melting point, boiling point, and specific solubility values are not consistently available in the public literature.

| Property           | Value   | Source(s)           |
|--------------------|---|---------------------|
| CAS Number         | 76176-87-9  | <a href="#">[2]</a> |
| Molecular Formula  | C <sub>4</sub> H <sub>10</sub> ClNO <sub>2</sub>                          | <a href="#">[2]</a> |
| Molecular Weight   | 155.65 g/mol  | <a href="#">[3]</a> |
| IUPAC Name         | thiomorpholine 1-oxide hydrochloride                                      |                     |
| Synonyms           | 1,4-thiazane-1-oxide hydrochloride, 1-<br>Oxothiomorpholine hydrochloride | <a href="#">[2]</a> |
| Appearance         | Solid   | <a href="#">[3]</a> |
| Purity             | Typically ≥95%  |                     |
| Storage Conditions | Room Temperature, under<br>inert atmosphere                               | <a href="#">[2]</a> |
| SMILES String      | Cl.O=S1CCNCC1   | <a href="#">[3]</a> |
| InChI Key          | CNAHTBMMJSMMEC-<br>UHFFFAOYSA-N   | <a href="#">[3]</a> |
| Melting Point      | No data available   |                     |
| Boiling Point      | No data available   |                     |
| Solubility         | No specific data available  |                     |

## Reactivity and Stability

The chemistry of **Thiomorpholine-1-oxide hydrochloride** is dominated by the sulfoxide functional group.

- Oxidation: The sulfoxide group can be further oxidized to a sulfone (thiomorpholine-1,1-dioxide) using stronger oxidizing agents.[\[4\]](#) Careful control of reaction conditions is necessary during its synthesis to prevent this over-oxidation.[\[5\]](#)

- Reduction: Sulfoxides can be deoxygenated back to their corresponding sulfides (thiomorpholine) using various reducing agents, often catalyzed by metal complexes.[6]
- Acidity of  $\alpha$ -Protons: The protons on the carbons adjacent ( $\alpha$ ) to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.[6]
- Coordination Chemistry: The sulfoxide group, particularly the oxygen atom, can act as a ligand to form coordination complexes with transition metals.[6]
- Stability: The compound should be stored at room temperature under an inert atmosphere to ensure stability.[2]

## Experimental Protocols

Detailed experimental data for **Thiomorpholine-1-oxide hydrochloride** is limited. However, established methods for the synthesis of the parent compound and the oxidation of sulfides provide a reliable basis for its preparation and analysis.

## Synthesis: Mild Oxidation of Thiomorpholine and Salt Formation

The synthesis involves a two-step process: the selective oxidation of thiomorpholine to thiomorpholine-1-oxide, followed by conversion to its hydrochloride salt. The key challenge is to prevent over-oxidation to the sulfone.[5][7]

### Step 1: Oxidation with Hydrogen Peroxide[7]

- Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask to 0 °C in an ice bath.
- Slowly add 30 wt% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Stoichiometric control is critical.
- After the addition is complete, allow the reaction mixture to warm to room temperature.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, carefully neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiomorpholine-1-oxide.

#### Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude thiomorpholine-1-oxide in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
- Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for **Thiomorpholine-1-oxide hydrochloride** is not detailed, reverse-phase HPLC is a standard method for analyzing related polar compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.<sup>[8]</sup> A general method can be adapted.

- Column: C18 reverse-phase column (e.g., Newcrom R1).<sup>[8]</sup>
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.<sup>[8]</sup>
- Detector: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.

- Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the sample.

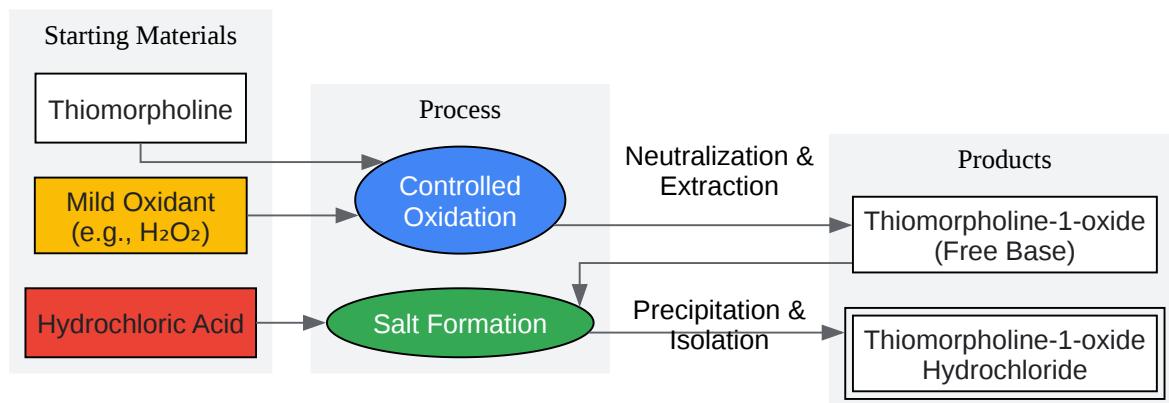
## Biological and Pharmacological Context

There is limited specific research on the biological activity of **Thiomorpholine-1-oxide hydrochloride** itself. However, the broader thiomorpholine scaffold is of significant interest in pharmacology.

- Privileged Scaffold: Thiomorpholine and its derivatives are considered privileged structures due to their presence in molecules exhibiting a wide range of biological activities, including antitubercular, antioxidant, hypolipidemic, antimalarial, and antibacterial properties.[\[1\]](#)
- Potential Mechanisms: In studies of related N-substituted thiomorpholine derivatives with hypolipidemic and antioxidant activity, a proposed mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[\[1\]](#) This activity, combined with antioxidant properties, suggests potential as anti-atherosclerotic agents.[\[1\]](#)

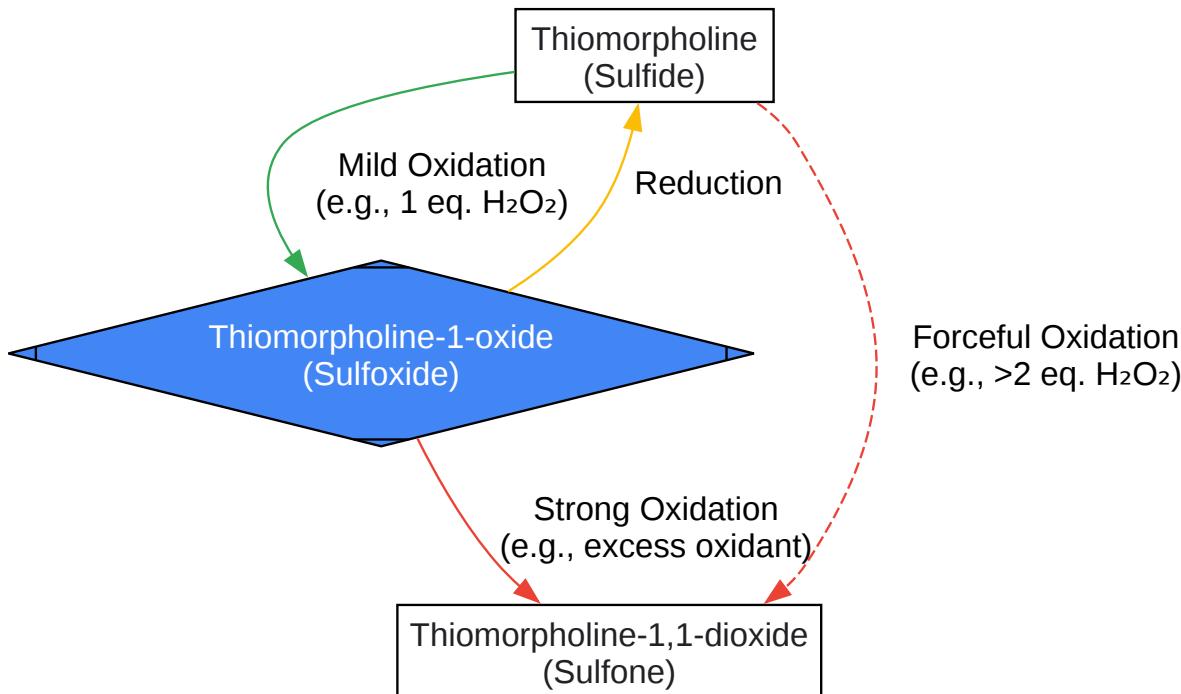
## Visualizations

The following diagrams illustrate key workflows and relationships relevant to **Thiomorpholine-1-oxide hydrochloride**.



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Caption: General workflow for the synthesis of **Thiomorpholine-1-oxide hydrochloride**.

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Caption: Oxidation and reduction relationships of the thiomorpholine scaffold.

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